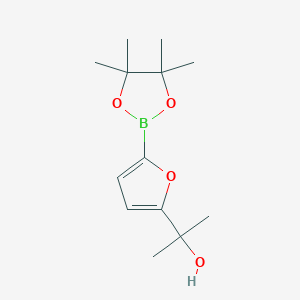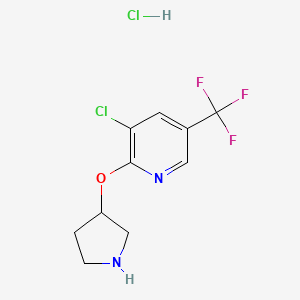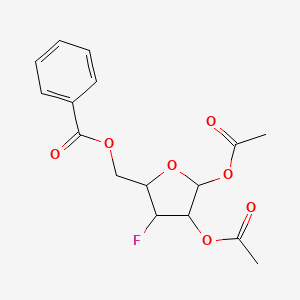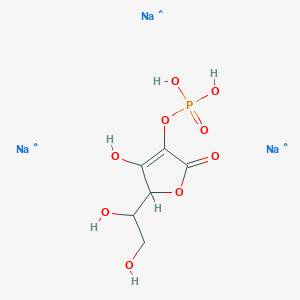
2-Phospho-L-ascorbic acid (trisodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phospho-L-ascorbic acid (trisodium): L-ascorbic acid 2-phosphate trisodium salt , is a stable derivative of L-ascorbic acid (vitamin C). It is widely used in various scientific and industrial applications due to its antioxidant properties and ability to stimulate the production of hepatocyte growth factor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phospho-L-ascorbic acid (trisodium) can be synthesized by reacting L-ascorbic acid with phosphoric acid, followed by the addition of trisodium salt. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, the production of 2-Phospho-L-ascorbic acid (trisodium) involves large-scale chemical synthesis under stringent quality control measures. The process includes the purification of the compound to achieve a high level of purity, typically greater than 95% .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phospho-L-ascorbic acid (trisodium) undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant, preventing the oxidation of other molecules.
Reduction: It can be reduced to L-ascorbic acid under certain conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the phosphate group.
Major Products:
Oxidation: The major product is dehydroascorbic acid.
Reduction: The major product is L-ascorbic acid.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Mécanisme D'action
2-Phospho-L-ascorbic acid (trisodium) exerts its effects through several mechanisms:
Antioxidant Activity: It acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells.
Stimulation of Hepatocyte Growth Factor Production: It stimulates the production of hepatocyte growth factor, which plays a crucial role in cell growth and differentiation.
Gene Repression: It is involved in the repression of certain genes, such as dihydrotestosterone-induced dickkopf-1 expression.
Comparaison Avec Des Composés Similaires
L-ascorbic acid (vitamin C): The parent compound of 2-Phospho-L-ascorbic acid (trisodium), known for its antioxidant properties.
Sodium L-ascorbyl-2-phosphate: Another derivative of L-ascorbic acid with similar properties.
Uniqueness: 2-Phospho-L-ascorbic acid (trisodium) is unique due to its stability compared to L-ascorbic acid. It retains the beneficial properties of L-ascorbic acid while being more resistant to oxidation and degradation .
Propriétés
Formule moléculaire |
C6H9Na3O9P |
|---|---|
Poids moléculaire |
325.07 g/mol |
InChI |
InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;; |
Clé InChI |
ABTBLEGNFLLCMG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


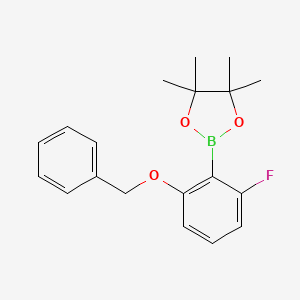
![4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B12511354.png)
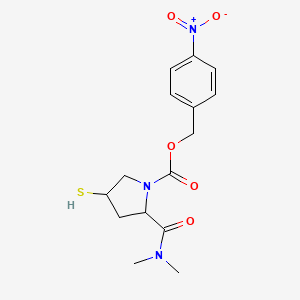
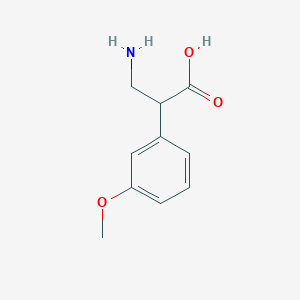
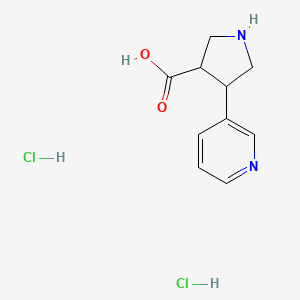
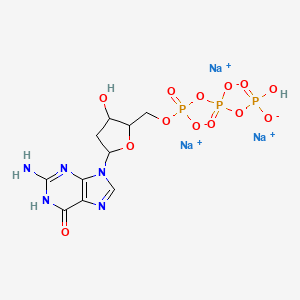
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511370.png)
![N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine](/img/structure/B12511378.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
